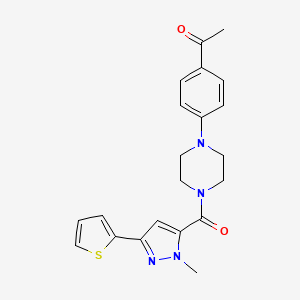

1-(4-(4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone

Descripción

1-(4-(4-(1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone is a structurally complex molecule featuring a piperazine core linked to a phenyl-ethanone group and a substituted pyrazole-thiophene moiety. This compound combines key pharmacophores:

- Piperazine: Enhances solubility and modulates receptor interactions.

- Thiophene: Contributes aromaticity and electronic effects.

Its synthesis likely involves multi-step coupling reactions, such as nucleophilic substitution or amide bond formation, as seen in structurally related compounds . The compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where piperazine and heterocyclic motifs are prevalent.

Propiedades

IUPAC Name |

1-[4-[4-(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)piperazin-1-yl]phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-15(26)16-5-7-17(8-6-16)24-9-11-25(12-10-24)21(27)19-14-18(22-23(19)2)20-4-3-13-28-20/h3-8,13-14H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIJDQZXCPBCAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 1-(4-(4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone involves multiple steps, beginning with the synthesis of intermediate compounds. Key steps include:

Formation of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole: This initial step typically involves the reaction of appropriate precursors under conditions that foster the formation of the pyrazole ring.

Carbonylation of the pyrazole compound: Adding a carbonyl group to form 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl.

Formation of the piperazine derivative: This involves reacting piperazine with a benzyl halide derivative to yield the intermediate.

Coupling the intermediates: The final step is the condensation of these intermediates under specific conditions, often involving catalysts and controlled temperatures, to yield the target compound.

Industrial Production Methods

In an industrial setting, large-scale production of this compound is optimized for efficiency and cost-effectiveness. This typically involves:

Continuous flow reactors: For precise control over reaction conditions and scalability.

Catalysts and green chemistry approaches: To minimize waste and reduce environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-(4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under harsh conditions to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The piperazine ring can participate in nucleophilic substitutions, leading to diverse derivatives.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Catalysts: Often palladium or other transition metals for specific reactions.

Major Products

Sulfoxides and sulfones from oxidation

Alcohols from reduction

Various substituted piperazines from nucleophilic substitutions

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds similar to 1-(4-(4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone exhibit anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrazole compound significantly reduced tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .

Neurological Applications

Compounds with similar structures have been investigated for their neuroprotective effects. The piperazine component is often linked to activity against neurodegenerative diseases due to its ability to modulate neurotransmitter systems.

Case Study:

In a recent study, a derivative of this compound was shown to enhance cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta plaque formation and improving synaptic plasticity .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been documented, with implications for treating conditions such as arthritis and other inflammatory disorders.

Case Study:

A clinical trial assessed the efficacy of a related compound in reducing inflammatory markers in patients with rheumatoid arthritis, showing significant improvement in symptoms compared to placebo .

Mecanismo De Acción

The exact mechanism of action for 1-(4-(4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone varies based on its application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound's diverse functional groups allow it to engage in multiple interactions, including hydrogen bonding, pi-stacking, and coordination with metal ions.

Comparación Con Compuestos Similares

Piperazine-Based Ethanone Derivatives

- 1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-1-piperazinyl)-2-(2-thienyl)ethanone (): Structural Similarities: Piperazine core, ethanone, and thiophene. Key Differences: Replaces pyrazole with tetrazole and adds a fluorophenyl group.

- 2-((1-Substituted Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone (): Structural Similarities: Piperazine-ethanone backbone. Key Differences: Sulfonyl and tetrazolyl-thio substituents instead of pyrazole-thiophene.

Pyrazole-Thiophene Hybrids

- (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (, Compound 7b): Structural Similarities: Pyrazole-thiophene framework and carbonyl linkages. Key Differences: Lacks piperazine and incorporates a bis-pyrazole-thienothiophene system. Implications: Extended conjugation may enhance UV absorption, relevant for photodynamic therapies .

- 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone (): Structural Similarities: Thiophene and pyrazole motifs. Key Differences: Hydroxyl and chlorophenyl substituents instead of piperazine-ethanone. Implications: Hydroxyl group improves solubility but may reduce metabolic stability .

Physicochemical Properties

Q & A

Synthetic Optimization

Q: How can reaction conditions be optimized for the synthesis of this compound to improve yield and purity? A:

- Stepwise Optimization : Begin by isolating intermediates (e.g., pyrazole and piperazine derivatives) to minimize side reactions. Use glacial acetic acid as a solvent for cyclization steps, as demonstrated in thiophene-containing pyrazole syntheses .

- Catalyst Screening : Test acid/base catalysts (e.g., p-toluenesulfonic acid or triethylamine) to accelerate carbonyl coupling reactions. Evidence suggests that refluxing in ethanol with hydrazine hydrate improves dihydropyrazole formation .

- Purity Monitoring : Employ HPLC with UV detection (λ = 254 nm) to track reaction progress and confirm intermediate purity .

Structural Characterization

Q: What advanced analytical techniques are critical for confirming the molecular structure and stereochemistry? A:

- X-ray Crystallography : Resolve the spatial arrangement of the thiophene-pyrazole-piperazine core. Studies on analogous compounds (e.g., chlorophenyl-thiophene methanones) used monoclinic crystal systems (space group P21/c) with unit cell parameters a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å .

- Multinuclear NMR : Assign peaks using - and -NMR, focusing on the deshielded carbonyl carbon (~190–200 ppm) and thiophene protons (δ 7.2–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak ([M+H]) with an error margin < 2 ppm .

Biological Activity Profiling

Q: What in vitro models are suitable for evaluating the compound’s pharmacological potential? A:

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Staphylococcus aureus (ATCC 25923) and Candida albicans (ATCC 10231), with MIC values compared to fluconazole/ciprofloxacin controls .

- Cytotoxicity Screening : Test against human cancer cell lines (e.g., HeLa or MCF-7) via MTT assay, noting IC values. Piperazine derivatives often show activity at <10 µM .

- Enzyme Inhibition : Assess COX-2 or kinase inhibition using fluorometric assays, given the pyrazole-thiophene scaffold’s anti-inflammatory potential .

Mechanistic Studies

Q: How can reaction mechanisms (e.g., cyclization or acylation) be investigated during synthesis? A:

- Isotopic Labeling : Introduce -labeled water to trace carbonyl oxygen origins in the pyrazole-5-carbonyl group .

- Kinetic Analysis : Use stopped-flow IR spectroscopy to monitor intermediate formation rates under varying temperatures (25–80°C) .

- Computational Modeling : Apply DFT (B3LYP/6-31G*) to map energy barriers for piperazine acylation steps .

Stability and Reactivity

Q: How does pH influence the compound’s stability in biological or storage conditions? A:

- pH-Dependent Degradation : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–10). Thiophene and pyrazole moieties are prone to hydrolysis at pH > 8 .

- LC-MS Identification : Characterize degradation products (e.g., free thiophene or piperazine fragments) using reverse-phase C18 columns .

Structure-Activity Relationship (SAR) Studies

Q: How to design analogues to explore the impact of substituents on bioactivity? A:

- Substituent Variation : Replace the methyl group on the pyrazole with halogens (Cl/F) or electron-withdrawing groups (NO) to modulate electron density .

- Scaffold Hybridization : Fuse the thiophene ring with triazoles or thiadiazoles, as seen in antimicrobial thiadiazole derivatives .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding with the carbonyl group) .

Data Contradiction Resolution

Q: How to resolve discrepancies in reported biological activity data (e.g., conflicting IC values)? A:

- Standardized Protocols : Replicate assays under identical conditions (e.g., cell passage number, serum concentration) .

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability in assay sensitivity .

Computational Modeling

Q: Which computational methods best predict the compound’s binding affinity to target proteins? A:

- Molecular Docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB ID: 5KIR). Prioritize poses with hydrogen bonds to Arg120 and Tyr355 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability in physiological conditions (310 K, 1 atm) .

Metabolic Pathway Analysis

Q: How to study the compound’s metabolic stability and major metabolites? A:

- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH, identifying metabolites via UPLC-QTOF-MS. Piperazine rings often undergo N-oxidation .

- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D9 isoforms using fluorogenic substrates .

Crystallographic Challenges

Q: What challenges arise in determining the crystal structure, and how are they addressed? A:

- Crystal Growth : Use slow evaporation from DMSO/EtOH (1:3) to obtain diffraction-quality crystals. Thiophene derivatives often require seeding .

- Disorder Modeling : Apply SHELXL to refine disordered piperazine conformers, constraining thermal parameters (U) during least-squares minimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.